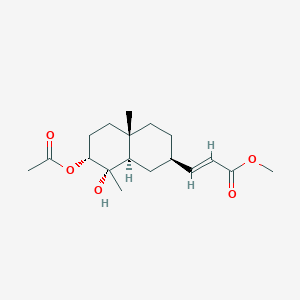
Cefpirome sulfate
Overview
Description
Synthesis Analysis
The synthesis of Cefpirome sulfate is characterized by a series of steps including 3-substitution, acylation, and sulfation processes. Initially, 7-ACA undergoes 3-substitution with 2,3-cyclopentenopyridine, followed by acylation with S-benzothiazol-2-yl 2-(2-aminothiazol-4-yl)(methoxyimino)thioacetate (MAEM). The final step involves the formation of sulfate salt. This multi-step synthesis requires precise control over reaction conditions to achieve the desired product with good yield.
Molecular Structure Analysis
This compound's molecular structure includes a 3-cephem-4-carboxylate core, characteristic of cephalosporins, with substitutions that grant it a broad spectrum of activity against both gram-positive and gram-negative bacteria. The molecular interactions and stability of this compound have been studied using techniques like fluorescence quenching spectroscopy, revealing insights into its binding mechanisms and the influence on its chemical behavior.
Chemical Reactions and Properties
This compound's chemical reactions, particularly its interaction with lysozyme, have been explored through spectroscopic methods. These studies provide insights into the static quenching mechanism and the role of static electric forces in its interactions, which are crucial for understanding its chemical properties and reactivity under physiological conditions.
Physical Properties Analysis
The solubility of this compound in various aqueous alcohol solutions has been measured, showing its solubility trends across different temperatures. Such studies are vital for formulating the drug in various dosages, ensuring optimal bioavailability.
Chemical Properties Analysis
The chemical stability of this compound under different conditions has been extensively researched. Its degradation products, influenced by factors like temperature and humidity, have been identified, offering crucial information for its storage and handling. Moreover, methods like HPLC have been developed and validated for the determination of this compound, facilitating quality control and ensuring the safety and efficacy of the drug.
References:
Scientific Research Applications
Radiation Sterilization Studies
Cefpirome sulfate's suitability for radiation sterilization was explored. It retained its chemical structure and antibacterial activity against various bacterial strains when irradiated with a dose of 25 kGy, which is required for sterility. This study utilized UV, FT-IR, Raman, DSC, and chromatographic methods to confirm the lack of significant structural changes post-irradiation (Zalewski et al., 2016).
Stability and Degradation Studies
Investigations into the stability of this compound in solid state revealed its degradation process and identified four degradation products using HPLC-DAD and ESI-Q-TOF mass spectrometry. This study provided insights into the influence of temperature and relative humidity on the drug's stability (Zalewski, Skibiński, & Cielecka‐Piontek, 2014).
Interaction with Biological Proteins
Research focused on how this compound interacts with lysozyme, a significant protein. Through fluorescence quenching and synchronous fluorescence spectroscopy, it was found that this compound forms a strong bond with lysozyme via static electric forces. This study is crucial for understanding the drug's interaction at the molecular level (Han, Liu, Li, & Zhang, 2016).
Method Development for Drug Analysis
Advancements in analytical methods for this compound include the development of a stability-indicating HPLC method. This method, validated for linearity, accuracy, precision, and selectivity, is essential for identifying and determining this compound in pharmaceuticals and kinetic studies (Zalewski, Skibiński, Cielecka‐Piontek, & Bednarek-Rajewska, 2014).
Synthesis Improvement
Research efforts have also been directed towards improving the synthesis process of this compound, aiming to make it more efficient and cost-effective for industrial manufacture. These studies contribute significantly to the pharmaceutical production of this compound (Huang Xu-hua, 2009).
Mechanism of Action
Target of Action
Cefpirome sulfate, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
This compound interacts with its targets, the PBPs, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall . This inhibition disrupts the biosynthesis and assembly of the cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway . By inhibiting this pathway, this compound prevents the formation of a key component of the bacterial cell wall, leading to cell lysis and death .
Pharmacokinetics
This compound exhibits typical pharmacokinetic properties of cephalosporins . The drug exhibits low protein binding (≈10%) and has a volume of distribution similar to extracellular fluid volume . Approximately 80% of an intravenous dose is eliminated unchanged in the urine . No active metabolites of this compound have been identified . The elimination half-life of this compound is approximately 2 hours .
Result of Action
The primary result of this compound’s action is the death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, this compound causes the bacterial cells to become structurally compromised, leading to cell lysis and death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases , enzymes produced by some bacteria that can inactivate β-lactam antibiotics like this compound, can reduce the drug’s efficacy . This compound is considered stable against most plasmid- and chromosome-mediated β-lactamases . The drug’s action can also be affected by the patient’s renal function, as the drug is primarily eliminated via the kidneys .
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTNPKZEPLCLSF-QHBKFCFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046909 | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98753-19-6 | |
| Record name | Cefpirome sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98753-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefpirome sulfate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098753196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefpirome sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Cyclopenta[b]pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-6,7-dihydro-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFPIROME SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5ALU2ZT9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





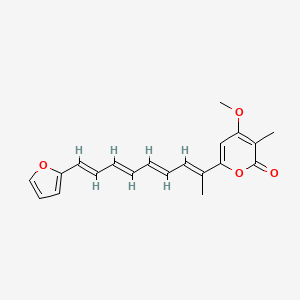
![2,6-diamino-N-[4-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylphenyl]hexanamide;dihydrochloride](/img/structure/B1249879.png)
![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)
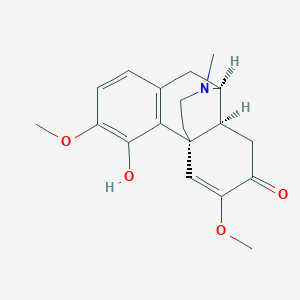
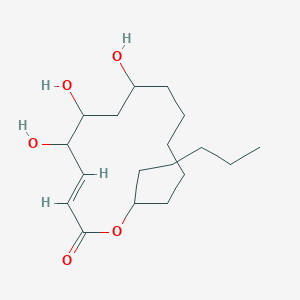
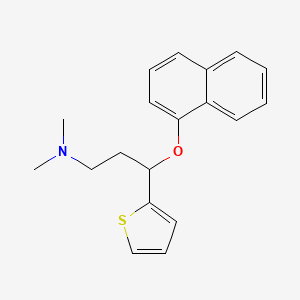
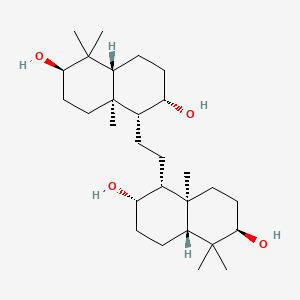
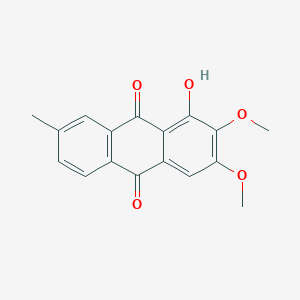

![(7R,10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone](/img/structure/B1249890.png)

